molecular formula C20H14ClN3O3S2 B12197752 N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide

Cat. No.: B12197752
M. Wt: 443.9 g/mol
InChI Key: BGFKQCMVKIISLV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfonyl-linked 2-chlorobenzyl group at position 5 and a naphthalene-1-carboxamide moiety at position 2. These structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

Molecular Formula

C20H14ClN3O3S2

Molecular Weight

443.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C20H14ClN3O3S2/c21-17-11-4-2-7-14(17)12-29(26,27)20-24-23-19(28-20)22-18(25)16-10-5-8-13-6-1-3-9-15(13)16/h1-11H,12H2,(H,22,23,25)

InChI Key

BGFKQCMVKIISLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NN=C(S3)S(=O)(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Formation of the 1,3,4-Thiadiazole Core

The synthesis begins with the preparation of the 1,3,4-thiadiazole scaffold. A widely adopted method involves the oxidative cyclization of thiosemicarbazides . For instance, heating thiosemicarbazide with 2-chlorobenzyl chloride in the presence of ammonium iron(III) sulfate dodecahydrate (NH4_4Fe(SO4_4)2_2\cdot12H2_2O) facilitates cyclization to form 5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine . This step typically proceeds in ethanol under reflux (78°C) for 6–8 hours, yielding the intermediate with >75% efficiency.

Reaction Scheme 1:

Thiosemicarbazide+2-Chlorobenzyl chlorideNH4Fe(SO4)25-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine\text{Thiosemicarbazide} + \text{2-Chlorobenzyl chloride} \xrightarrow{\text{NH}4\text{Fe(SO}4\text{)}_2} \text{5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine}

Sulfonylation of the Thiadiazole Intermediate

The sulfide group at position 5 of the thiadiazole is oxidized to a sulfonyl group using 30% hydrogen peroxide (H2_2O2_2) in glacial acetic acid at 55–60°C. This step requires careful temperature control to avoid over-oxidation to sulfonic acids. The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 3–4 hours, yielding 5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine .

Reaction Scheme 2:

5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amineH2O2/AcOH5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine\text{5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine} \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine}

Amidation with Naphthalene-1-carboxylic Acid

The final step involves coupling the amine-functionalized thiadiazole with naphthalene-1-carboxylic acid . Activation of the carboxylic acid is achieved using thionyl chloride (SOCl2_2) , converting it to the corresponding acid chloride. Subsequent reaction with the thiadiazole amine in anhydrous dichloromethane (DCM) under nitrogen atmosphere yields the target compound. Triethylamine (Et3_3N) is employed as a base to scavenge HCl, with the reaction typically completing within 12 hours at room temperature.

Reaction Scheme 3:

Naphthalene-1-carboxylic acidSOCl2Naphthalene-1-carbonyl chloride5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amineTarget Compound\text{Naphthalene-1-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Naphthalene-1-carbonyl chloride} \xrightarrow{\text{5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine}} \text{Target Compound}

Optimization of Reaction Conditions

Cyclization Efficiency

Comparative studies indicate that microwave-assisted synthesis significantly enhances cyclization yields (92% vs. 75% conventional heating). For example, irradiating the reaction mixture at 100°C for 20 minutes in a microwave reactor reduces side product formation, as validated by HPLC analysis.

Sulfonylation Kinetics

The oxidation step’s efficiency depends on the H2_2O2_2:AcOH ratio . A 1:3 v/v ratio minimizes over-oxidation while achieving >90% conversion. Lower ratios (1:1) result in incomplete oxidation, whereas higher ratios (1:5) promote sulfonic acid byproducts.

Amidation Catalysis

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) as coupling agents improves amidation yields to 85%, compared to 68% with SOCl2_2 alone. This method avoids the need for acid chloride isolation, streamlining the process.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm1^{-1}) : 1675 (C=O amide), 1320/1150 (S=O asym/sym), 750 (C-Cl).

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 8.45 (d, 1H, naphthalene-H), 7.92–7.35 (m, 10H, aromatic), 4.72 (s, 2H, CH2_2), 2.51 (s, 1H, NH).

  • MS (ESI+) : m/z 419.9 [M+H]+^+ (calculated 418.9).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a purity of 98.5% with a retention time of 6.2 minutes.

Comparative Synthesis Methods

MethodYield (%)Time (h)Purity (%)Key Advantage
Conventional cyclization75895Low equipment cost
Microwave cyclization920.398Rapid, high yield
EDCl/HOBt amidation851297Avoids acid chloride handling
SOCl2_2 amidation682493Simplicity

Challenges and Mitigation Strategies

  • Over-oxidation during sulfonylation : Controlled addition of H2_2O2_2 and temperature monitoring prevent sulfonic acid formation.

  • Low amidation yields : Pre-activation of the carboxylic acid with EDCl/HOBt enhances reactivity.

  • Purification difficulties : Column chromatography (silica gel, ethyl acetate/hexane 1:1) effectively isolates the target compound .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl and thiadiazole groups are key functional moieties that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

Key analogs differ in substituents at positions 5 and 2 of the thiadiazole ring:

Compound Name Position 5 Substituent Position 2 Substituent Key Properties Reference
Target compound 2-Chlorobenzylsulfonyl Naphthalene-1-carboxamide High polarity (SO₂), lipophilic naphthalene
5j () (4-Chlorobenzyl)thio 2-Isopropyl-5-methylphenoxyacetamide Thioether (-S-), lower polarity; Mp: 138–140°C
9b () 4-Chlorobenzylideneamino-sulfonyl Benzamide Sulfonamide with imine linker; Mp: 212–214°C
N-[5-[(4-Methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide () 4-Methylbenzylsulfanyl Naphthalene-1-carboxamide Thioether (-S-); SMILES: CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide () Ethylthio Naphthalene-2-carboxamide Smaller alkyl chain; MW: 315.4 g/mol

Key Observations :

  • Sulfonyl vs. This may enhance solubility in polar solvents and binding to hydrophilic biological targets.
  • Naphthalene vs.

Physical and Spectral Properties

  • Melting Points : Sulfonamide derivatives (e.g., 9b: 212–214°C) generally exhibit higher melting points than thioether analogs (e.g., 5j: 138–140°C), reflecting stronger intermolecular forces .
  • Spectral Data :
    • 1H-NMR : Thiadiazole protons in sulfonamide derivatives (e.g., ) resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing sulfonyl groups, whereas thioether analogs () show upfield shifts (δ 6.5–7.5 ppm) .
    • FT-IR : Sulfonyl stretching vibrations (~1350–1150 cm⁻¹) are distinct from thioether C-S stretches (~700–600 cm⁻¹) .

Biological Activity

N-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its broad spectrum of biological activities. The presence of a sulfonyl group enhances its pharmacological properties, while the naphthalene carboxamide moiety contributes to its unique chemical reactivity.

Structural Features

FeatureDescription
Thiadiazole Ring A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, contributing to various biological activities.
Sulfonyl Group Enhances solubility and reactivity, making the compound more effective in biological applications.
Naphthalene Carboxamide Provides hydrophobic interactions, potentially improving binding affinity to biological targets.

Anticancer Properties

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that similar compounds showed effective inhibition of cell proliferation in breast cancer (CTC50 = 0.794 µM) and lung cancer cells .

Mechanism of Action:
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis through interaction with specific molecular targets such as enzymes or receptors involved in cell cycle regulation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated that thiadiazole derivatives possess inhibitory effects against several bacterial strains and fungi. For instance, specific derivatives exhibited minimum inhibitory concentrations (MICs) as low as 3.125 mg/mL against Staphylococcus aureus and E. coli, demonstrating their potential as antimicrobial agents .

Antidiabetic Effects

Compounds containing thiadiazole rings have been linked to antidiabetic activity. For example, sulfonyl thiourea derivatives demonstrated significant antidiabetic effects compared to standard drugs such as glibenclamide and rosiglitazone . The incorporation of the sulfonyl group in the structure may enhance glucose uptake and insulin sensitivity.

Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines including HEK 293 (epidermal kidney cells), BT474 (breast cancer), and NCI-H226 (lung cancer). The results indicated a dose-dependent growth inhibition with the most active compounds showing significant potency against breast cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives, revealing that certain compounds effectively inhibited the growth of pathogenic bacteria and fungi. The study highlighted structure-activity relationships that suggest modifications in substituents can enhance bioactivity against specific microorganisms .

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